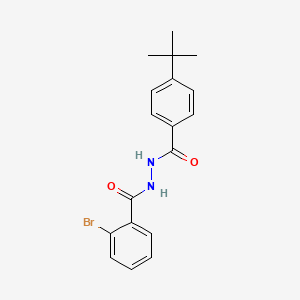![molecular formula C19H17BrN4OS B6122371 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide, also known as Echinomycin, is a natural product that was first isolated from the bacterium Streptomyces echinatus in 1964. It is a member of the quinoxaline family of compounds and has been found to have potent antitumor and antibacterial properties. Echinomycin has a unique structure that allows it to bind to DNA and inhibit transcription, making it a valuable tool for studying gene regulation and the mechanisms of cancer and bacterial infections.
作用機序
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide binds to DNA in a sequence-specific manner, preferentially binding to the sequence 5'-CGATCG-3'. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide also induces DNA damage, which can lead to cell death. The unique structure of echinomycin allows it to intercalate into the DNA helix and form a covalent bond with the guanine base, which enhances its binding affinity.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor properties, echinomycin has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has also been shown to inhibit viral replication and to have immunomodulatory effects. However, due to its toxicity, echinomycin has limited clinical applications.
実験室実験の利点と制限
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has several advantages as a research tool. Its ability to bind to DNA in a sequence-specific manner makes it a valuable tool for studying gene regulation. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide's mechanism of action also makes it a useful tool for studying the development of cancer and bacterial infections. However, echinomycin's toxicity and limited clinical applications are significant limitations.
将来の方向性
There are several future directions for the study of echinomycin. One area of research is the development of new synthetic routes that can produce echinomycin more efficiently. Another area of research is the modification of echinomycin's structure to improve its pharmacokinetic properties and reduce its toxicity. Finally, the development of new analogs of echinomycin that have improved antitumor and antibacterial properties is an area of active research.
合成法
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide is a complex molecule that is difficult to synthesize. The original isolation of echinomycin from Streptomyces echinatus involved a lengthy and challenging purification process. However, since its discovery, several synthetic routes have been developed that allow for the production of echinomycin in the laboratory. One such method involves the condensation of 2-amino-4-bromobenzoic acid with 2-aminobenzaldehyde to form the quinoline ring system, followed by coupling with N-ethylhydrazinecarbothioamide to form the final product.
科学的研究の応用
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been extensively studied for its antitumor properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide works by binding to DNA and inhibiting transcription, which can lead to cell death. This mechanism of action makes it a valuable tool for studying gene regulation and the development of cancer.
特性
IUPAC Name |
1-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-21-19(26)24-23-18(25)15-11-17(12-7-9-13(20)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBDLFTYXDOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-ethylhydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6122316.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)